Pazufloxacin Hydrochloride
Description
Properties
IUPAC Name |
(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4.ClH/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTPJMNSFKHJBR-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution and Cyclization
Compound VIII undergoes nucleophilic substitution with ethyl cyanoacetate in dimethyl sulfoxide (DMSO) at 0–70°C for 8–10 hours, yielding (S)-10-(cyanoethoxycarbonyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid ethyl ester (Compound IX). Cyclization with 1,4-dioxane and water in the presence of p-toluenesulfonic acid (PTSA) produces Compound X, which is hydrolyzed to Compound XII.
Key Reaction Parameters:
| Step | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | DMSO | 0–70°C | 8–10 | 94 |
| Cyclization | 1,4-Dioxane | Reflux | 24 | 83 |
Hofmann Degradation
Compound XII is subjected to Hofmann degradation using sodium hypochlorite (NaClO) and sodium hydroxide (NaOH) at 0–70°C. This step removes the cyano group and introduces the aminocyclopropyl moiety, forming the pazufloxacin base (Compound XIII) with a yield of 78–83%.
Optimized Conditions:
-
NaOH Concentration: 9% (w/v)
-
Reaction Time: 12 hours at room temperature, followed by 1 hour at 70°C
-
Workup: pH adjustment to 6.0 with concentrated HCl to precipitate the product.
The final step involves converting the pazufloxacin base into its hydrochloride salt. While the cited patents describe mesylate salt formation, the hydrochloride is synthesized analogously by reacting Compound XIII with hydrochloric acid (HCl).
Reaction Protocol
-
Equipment: A three-necked flask equipped with a stirrer and dropping funnel.
-
Procedure:
-
Dissolve Compound XIII (1 eq) in deionized water.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add concentrated HCl (1.1 eq) while maintaining the temperature below 10°C.
-
Stir for 1 hour at room temperature.
-
Concentrate the solution under reduced pressure and recrystallize from ethanol-water (1:1).
-
Critical Parameters:
Yield and Purity
-
Yield: 85–90% (theoretical maximum adjusted for HCl addition).
-
Purity: >99% by HPLC, as validated using methods adapted from stability-indicating assays.
Process Optimization and Scaling
Temperature Control
Elevated temperatures during nucleophilic substitution (>70°C) lead to side reactions, reducing yields by 15–20%. Maintaining temperatures at 60–70°C optimizes the balance between reaction rate and byproduct formation.
Solvent Selection
Industrial-Scale Adaptation
-
Batch Size: 564 g of Compound XII yields 1,043 g of Compound XIII (78% yield).
-
Equipment: Stainless steel reactors with jacketed cooling systems maintain temperature control.
Analytical Validation of this compound
Chromatographic Purity Assessment
A reverse-phase HPLC method validates the purity of this compound and detects degradation products:
-
Column: C18 (250 mm × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile:0.1% orthophosphoric acid (25:75 v/v)
-
Flow Rate: 1.0 mL/min
Degradation Studies:
Spectroscopic Characterization
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
Pazufloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pazufloxacin Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of fluoroquinolone synthesis and reactivity.
Biology: Researchers use this compound to study bacterial resistance mechanisms and the effects of antibiotics on microbial populations.
Medicine: This compound is investigated for its efficacy in treating various bacterial infections, including those caused by drug-resistant strains.
Industry: This compound is used in the development of new antibacterial agents and formulations .
Mechanism of Action
Pazufloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By interfering with these enzymes, the compound prevents bacterial cells from reproducing and repairing their DNA, ultimately leading to cell death . The molecular targets and pathways involved in this mechanism are critical for the compound’s effectiveness against a broad range of bacteria .
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Fluoroquinolones share a bicyclic core but differ in substituents, affecting potency and pharmacokinetics. Key structural differences include:
Key Observations :
- Pazufloxacin’s pyrrolidinyl group enhances Gram-negative coverage compared to ciprofloxacin but reduces potency against Staphylococcus aureus .
- Levofloxacin and moxifloxacin have longer half-lives, enabling once-daily dosing, whereas pazufloxacin requires twice-daily administration .
Efficacy in Clinical Trials
A multicenter, double-blind trial compared pazufloxacin mesylate (300 mg twice daily) with levofloxacin HCl (200 mg twice daily) in 244 patients with respiratory and urinary tract infections. Results showed:
| Infection Type | Pazufloxacin Efficacy | Levofloxacin Efficacy |
|---|---|---|
| Respiratory Tract | 77.0% | 83.3% (estimated) |
| Urinary Tract | 93.5% | 91.7% (estimated) |
Pazufloxacin demonstrated comparable efficacy to levofloxacin, particularly in urinary infections. However, its lower respiratory efficacy may reflect reduced penetration into lung tissue .
Regulatory and Market Status
Biological Activity
Pazufloxacin hydrochloride, a fluoroquinolone antibiotic, has garnered attention for its potent antibacterial properties, particularly against Gram-negative bacteria. This article delves into its biological activity, including mechanisms of action, efficacy against specific pathogens, and associated pharmacological effects.
Pazufloxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are critical for DNA replication and transcription in bacteria. By binding to the 16S ribosomal RNA, pazufloxacin also disrupts protein synthesis, leading to bacterial cell death .
Antibacterial Efficacy
Pazufloxacin has demonstrated significant in vitro and in vivo activity against a wide range of pathogens:
- Broad Spectrum : It is effective against various Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Legionella pneumophila.
- Case Study on Legionnaires' Disease : In a reported case, a 51-year-old male with culture-proven Legionnaires' disease was successfully treated with intravenous pazufloxacin. The drug showed excellent extracellular and intracellular activity against the isolated strain from the patient, confirming its efficacy in severe infections .
Oxidative Stress and Antioxidant Activity
A study evaluated the oxidative stress induced by pazufloxacin in rabbits over a 21-day treatment period. The key findings include:
- Reduced Glutathione Levels : Glutathione levels decreased significantly in treated groups compared to controls (Table 1).
- Increased Lipid Peroxidation : Significant lipid peroxidation was observed in pazufloxacin-treated rabbits, indicating oxidative damage .
| Treatment Group | Day 0 (nmol/mL) | Day 7 (nmol/mL) | Day 14 (nmol/mL) | Day 21 (nmol/mL) |
|---|---|---|---|---|
| Untreated Controls | 431.43 ± 20.58 | 464.62 ± 41.74 | 490.43 ± 51.60 | 487.66 ± 29.67 |
| Pazufloxacin | 431.43 ± 23.88 | 555.88 ± 51.65 | 551.27 ± 29.37 | 392.71 ± 20.34 |
| Meloxicam | 490.43 ± 24.50 | 395.48 ± 18.82 | 493.19 ± 20.33 | 379.80 ± 12.86 |
| Pazufloxacin + Meloxicam | 421.29 ± 5.71 | 478.44 ± 13.91 | 487.66 ± 49.75 | 408.38 ± 4.36 |
Resistance Development
Research has shown that resistance to pazufloxacin can develop in certain bacterial strains, particularly Staphylococcus aureus. A study simulating serum levels indicated that resistance mechanisms could emerge during treatment, necessitating careful monitoring of antibiotic effectiveness .
Pharmacokinetics
Pazufloxacin exhibits favorable pharmacokinetic properties:
Q & A
Q. What validated analytical methods are recommended for quantifying Pazufloxacin Hydrochloride in pharmaceutical formulations?
High-performance liquid chromatography (HPLC) is the gold standard, as outlined in pharmacopeial monographs. For example, USP methods specify chromatographic conditions such as a C18 column, mobile phase (e.g., phosphate buffer and acetonitrile), and UV detection at 270–290 nm . Quantification involves comparing peak areas of test samples against standard curves prepared with certified reference materials. Cross-validation with ¹⁹F nuclear magnetic resonance (NMR) can resolve discrepancies in fluorinated analogs like this compound .
Q. How should researchers handle solubility challenges during in vitro assays with this compound?
this compound has limited solubility in aqueous buffers (e.g., ~45 mg/mL in DMSO). For cell-based studies, prepare stock solutions in DMSO at ≤10% v/v to avoid solvent toxicity. Use sonication (2–5 minutes) and mechanical shaking (60 minutes) to ensure homogeneity, as described in pharmacopeial assay protocols . Validate solubility using dynamic light scattering (DLS) or nephelometry.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow OSHA Hazard Communication Standard (HCS) guidelines:
- Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- In case of inhalation, move to fresh air and seek medical attention if respiratory distress occurs .
- Collect spills with inert absorbents and dispose via approved hazardous waste channels .
Q. How do pharmacopeial standards ensure batch-to-batch consistency of this compound?
The United States Pharmacopeia (USP) mandates identity tests (e.g., IR spectroscopy), purity assays (HPLC for related substances ≤0.5%), and potency verification (98.0–102.0% of labeled content). For example, the assay for moxifloxacin hydrochloride involves comparing sample and reference chromatograms under identical conditions .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s mechanism of action against resistant bacterial strains?
Use time-kill kinetics combined with genomic sequencing to identify mutations in DNA gyrase (GyrA/GyrB) or efflux pump regulators. Design dose-escalation studies (0.5–8× MIC) in Mueller-Hinton broth, with sampling at 0, 6, 12, and 24 hours. Include comparator fluoroquinolones (e.g., ciprofloxacin) to assess cross-resistance patterns .
Q. How can researchers resolve contradictory data in this compound’s pharmacokinetic (PK) profiles across species?
Perform allometric scaling with species-specific parameters (e.g., plasma protein binding, metabolic clearance). Validate using physiologically based pharmacokinetic (PBPK) models. For instance, discrepancies in volume of distribution (Vd) may arise from differences in tissue penetration, which can be tested via microdialysis in rat models .
Q. What methodologies are recommended for stability testing of this compound under varying storage conditions?
Conduct forced degradation studies per ICH Q1A guidelines:
Q. How can in vitro-in vivo correlation (IVIVC) models improve translational research on this compound?
Develop a Level A IVIVC by correlating dissolution profiles (USP Apparatus II, 50 rpm, pH 6.8) with PK data from animal studies. Use convolution/deconvolution methods to predict human absorption. Adjust hydrodynamic conditions (e.g., biorelevant media simulating fed/fasted states) to enhance predictability .
Data Contradiction Analysis
Q. How should researchers address discrepancies between microbiological assay and HPLC results for this compound?
Microbiological assays may overestimate potency due to active metabolites. Cross-validate using orthogonal methods:
Q. What strategies mitigate batch variability in this compound’s antibacterial efficacy in animal models?
Standardize inoculum preparation (e.g., 10⁶ CFU/mL) and administer via controlled routes (IV, oral gavage). Use isogenic strains to minimize genetic variability. Include internal controls (e.g., untreated and vehicle groups) and power calculations (n≥6) to ensure reproducibility. Data normalization to body weight or organ bacterial load reduces inter-individual variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
